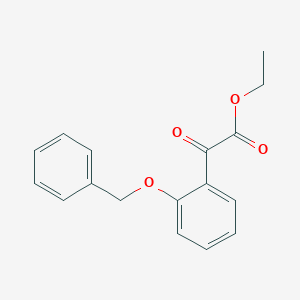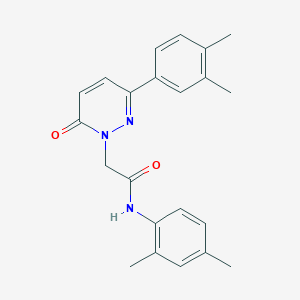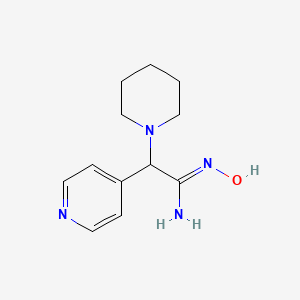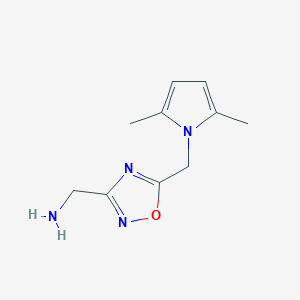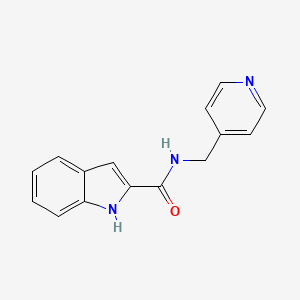
N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound consists of an indole core, which is a bicyclic structure containing a benzene ring fused to a pyrrole ring, and a pyridin-4-ylmethyl group attached to the nitrogen atom of the indole. The carboxamide group is attached to the second position of the indole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide typically involves the reaction of 1H-indole-2-carboxylic acid with pyridin-4-ylmethanamine. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include solvents like dichloromethane (DCM) or dimethylformamide (DMF) and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the availability of high-purity starting materials. Industrial production may also involve continuous flow chemistry techniques to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with new functional groups replacing the pyridin-4-ylmethyl group.
Aplicaciones Científicas De Investigación
N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or receptors, thereby affecting signaling pathways involved in cell growth, inflammation, or apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
N-(pyridin-4-ylmethyl)aniline derivatives: These compounds share the pyridin-4-ylmethyl group but differ in the core structure, which can influence their biological activity and applications.
N-(pyridin-4-ylmethyl)pyridin-4-amine: This compound has a similar pyridin-4-ylmethyl group but a different amine core, leading to distinct chemical and biological properties.
Uniqueness
N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide is unique due to its indole core, which is known for its bioactivity and presence in many natural products and pharmaceuticals. The combination of the indole core with the pyridin-4-ylmethyl group and carboxamide functionality provides a versatile scaffold for developing new compounds with diverse applications.
Propiedades
Fórmula molecular |
C15H13N3O |
|---|---|
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C15H13N3O/c19-15(17-10-11-5-7-16-8-6-11)14-9-12-3-1-2-4-13(12)18-14/h1-9,18H,10H2,(H,17,19) |
Clave InChI |
WREXRFRELFKVOQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCC3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,3,6-Trichlorobenzyl)sulfanyl]quinazolin-4-ol](/img/structure/B14870193.png)
![(2R)-2-[(Methylsulfonyl)amino]propanoic acid](/img/structure/B14870194.png)
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-(7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl)propan-2-yloxy]oxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B14870200.png)
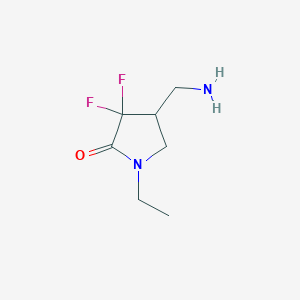


![4-(4-chlorophenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B14870232.png)



